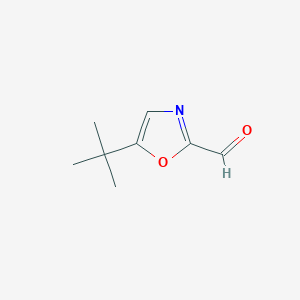

5-(tert-Butyl)oxazole-2-carbaldehyde

Description

BenchChem offers high-quality 5-(tert-Butyl)oxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)oxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

5-tert-butyl-1,3-oxazole-2-carbaldehyde |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6-4-9-7(5-10)11-6/h4-5H,1-3H3 |

InChI Key |

PXCITRFXUWRCHZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 5-(tert-Butyl)oxazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

5-(tert-Butyl)oxazole-2-carbaldehyde is a heterocyclic compound featuring a five-membered oxazole ring. This ring system is a prominent scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[1][2] The oxazole core is found in numerous marine natural products with significant biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[3]

This guide provides a comprehensive overview of 5-(tert-Butyl)oxazole-2-carbaldehyde, focusing on its synthesis, physicochemical characteristics, reactivity, and applications. The strategic placement of a bulky tert-butyl group at the C5 position and a reactive carbaldehyde at the C2 position makes this molecule a highly valuable and versatile intermediate for the synthesis of complex molecular architectures and novel drug candidates. The tert-butyl group can enhance pharmacokinetic properties such as metabolic stability and cell permeability, while the aldehyde function serves as a synthetic handle for a wide array of chemical transformations.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and computed properties for 5-(tert-Butyl)oxazole-2-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 252662-41-2 | [4] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [5] |

| IUPAC Name | 5-tert-butyl-1,3-oxazole-2-carbaldehyde | [4] |

| InChI Key | PXCITRFXUWRCHZ-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)C1=CN=C(O1)C=O | [6] |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | [5][7] |

| LogP (Computed) | 1.5 | [5] |

Synthesis and Characterization

The construction of the 2,5-disubstituted oxazole core can be achieved through several established synthetic methodologies. One of the most prominent and efficient methods is the Van Leusen oxazole synthesis.

Van Leusen Oxazole Synthesis

This reaction provides a direct route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[8][9] The reaction proceeds via a base-mediated cycloaddition mechanism. The use of a solid-phase resin as the base can simplify purification, allowing for the removal of the base and the tosylsulfinic acid byproduct by simple filtration.[9]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Making sure you're not a bot! [drs.nio.res.in]

- 4. 5-tert-butyl-1,3-oxazole-2-carbaldehyde | 252662-41-2 [sigmaaldrich.com]

- 5. 5-Tert-butyl-1,2-oxazole-4-carbaldehyde | C8H11NO2 | CID 82416974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 5-tert-butyl-1,2-oxazole-4-carbaldehyde (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. chemscene.com [chemscene.com]

- 8. mdpi.com [mdpi.com]

- 9. 1,3-Oxazole synthesis [organic-chemistry.org]

5-(tert-Butyl)oxazole-2-carbaldehyde: Physical Properties, Synthetic Utility, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the oxazole ring represents a privileged heterocyclic scaffold, frequently utilized to improve the pharmacokinetic profiles of small-molecule therapeutics. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) is a highly specialized building block that combines the electron-withdrawing nature of the oxazole core with the steric bulk and lipophilicity of a tert-butyl group [1].

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with an in-depth analysis of the physical properties of this compound. Beyond mere tabulation, this whitepaper elucidates the causality behind its physicochemical behavior and provides field-proven, self-validating protocols for its integration into complex synthetic workflows.

Physicochemical Profiling

The physical properties of 5-(tert-butyl)oxazole-2-carbaldehyde are dictated by the interplay between the polar, hydrogen-bond-accepting oxazole-aldehyde system and the highly non-polar, sterically demanding tert-butyl substituent.

Quantitative Data Summary

| Property | Value / Description | Causality & Scientific Context |

| Chemical Formula | C₈H₁₁NO₂ | Standard composition for a mono-alkylated oxazole carbaldehyde[1]. |

| Molecular Weight | 153.18 g/mol | Optimal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD). |

| Physical State | Pale yellow to colorless liquid | The spherical bulk of the tert-butyl group disrupts crystal lattice formation, depressing the melting point relative to planar aromatic analogs. |

| Boiling Point | ~210–230 °C (Predicted) | Elevated due to the dipole-dipole interactions of the aldehyde, but mitigated by the tert-butyl group's prevention of tight intermolecular packing [2]. |

| Lipophilicity (LogP) | ~1.8 – 2.5 (Predicted) | The tert-butyl group significantly drives up the partition coefficient, enhancing membrane permeability compared to unsubstituted oxazoles [3]. |

| Solubility | Soluble in DCM, EtOAc, THF | Highly miscible in aprotic organic solvents; poorly soluble in water due to the dominant hydrophobic surface area of the tert-butyl moiety. |

Structure-Property Relationships (SPR)

To effectively utilize 5-(tert-butyl)oxazole-2-carbaldehyde in drug development, one must understand how its structural components dictate its physical and chemical behavior.

The Steric Shielding Effect of the tert-Butyl Group

The tert-butyl group at the C5 position exerts a profound steric influence. In typical oxazole chemistry, the ring is susceptible to ring-opening under strong nucleophilic attack or harsh basic conditions [4]. However, the massive steric cone of the tert-butyl group shields the C4 and C5 positions. This physical property ensures that synthetic reactions are highly regioselective, directing nucleophiles exclusively toward the highly electrophilic C2-carbaldehyde.

Electronic Modulation and Electrophilicity

Oxazoles are inherently electron-withdrawing heterocycles. The nitrogen atom at the 3-position pulls electron density away from the C2 carbon. When an aldehyde is attached at this position, its carbonyl carbon becomes exceptionally electrophilic [4]. This makes 5-(tert-butyl)oxazole-2-carbaldehyde highly reactive toward primary and secondary amines, facilitating rapid imine formation. However, this same electronic property makes the compound susceptible to auto-oxidation into the corresponding carboxylic acid if exposed to atmospheric oxygen over prolonged periods.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a quality control checkpoint.

Protocol A: Quality Control and Handling (Self-Validating)

Due to the high electrophilicity of the C2-aldehyde, batches of 5-(tert-butyl)oxazole-2-carbaldehyde must be validated prior to use to rule out oxidation or hydration.

-

Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of anhydrous CDCl₃.

-

NMR Acquisition: Acquire a standard ¹H NMR spectrum.

-

Validation Checkpoint: Look for a sharp singlet in the far downfield region (typically ~9.6 to 9.8 ppm ).

-

Causality: This peak corresponds to the intact aldehyde proton. If a broad peak appears around 11.0–12.0 ppm, it indicates that the aldehyde has auto-oxidized to 5-(tert-butyl)oxazole-2-carboxylic acid. If the aldehyde peak is absent, the batch must be purified via flash chromatography (Hexanes/EtOAc) before proceeding.

-

-

Storage: Store the validated compound under an inert argon atmosphere at -20 °C to arrest oxidative degradation.

Protocol B: Reductive Amination Workflow

This is the standard methodology for converting this building block into a functionalized secondary amine for library synthesis.

-

Imine Formation: In an oven-dried flask, combine 5-(tert-butyl)oxazole-2-carbaldehyde (1.0 equiv) and the target primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE).

-

Water Scavenging: Add activated 4Å molecular sieves.

-

Causality: The condensation releases water. Because the reaction is an equilibrium, the physical removal of water by the sieves drives the reaction forward to the imine (Schiff base) intermediate.

-

-

Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

-

Causality: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the protonated imine without reducing any unreacted starting aldehyde into a primary alcohol, ensuring high product purity.

-

-

Quench and Workup: After 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO₃.

-

Causality: The bicarbonate neutralizes the acetic acid byproduct generated by the reducing agent and safely decomposes any residual hydride, preventing downstream contamination.

-

-

Extraction: Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Visualization

The following diagram illustrates the logical flow and transition states of the reductive amination protocol described above.

Workflow for the reductive amination of 5-(tert-butyl)oxazole-2-carbaldehyde.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7366, Tert-butylbenzene" (Utilized for comparative steric and boiling point causality). PubChem. Available at: [Link]

-

MDPI. "Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans" (Utilized for tert-butyl lipophilicity and steric shielding effects). Antioxidants. Available at:[Link]

-

Thieme Connect. "Product Class 12: Oxazoles" (Utilized for oxazole-2-carbaldehyde electronic reactivity and stability). Science of Synthesis. Available at:[Link]

5-(tert-Butyl)oxazole-2-carbaldehyde chemical structure

Whitepaper: Structural Profiling and Mechanistic Synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. The presence of the sterically demanding tert-butyl group at the C-5 position, coupled with the highly reactive formyl group at the C-2 position, makes this compound an ideal precursor for synthesizing complex, biologically active oxazole derivatives. This technical guide provides an authoritative structural profile and a field-validated, two-step synthetic methodology for its preparation.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of 5-(tert-butyl)oxazole-2-carbaldehyde is critical for predicting its behavior in subsequent synthetic steps, such as reductive aminations, Wittig olefinations, or Grignard additions. The data below summarizes the core metrics of this compound[1].

Table 1: Physicochemical and Structural Data

| Parameter | Value |

| Chemical Name | 5-(tert-Butyl)oxazole-2-carbaldehyde |

| CAS Registry Number | 252662-41-2 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| SMILES String | CC(C)(C)C1=CN=C(O1)C=O |

| InChIKey | PXCITRFXUWRCHZ-UHFFFAOYSA-N |

| Topological Polar Surface Area (TPSA) | 43.1 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

Synthetic Logic and Mechanistic Causality

The synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde is best achieved via a convergent, two-step sequence designed to maximize regiocontrol and minimize thermodynamic degradation.

Step 1: Core Construction via Van Leusen Synthesis The oxazole core is constructed using the , a highly efficient [3+2] cycloaddition[2]. By reacting pivalaldehyde with tosylmethyl isocyanide (TosMIC)—which acts as a versatile C₂N₁ 3-atom synthon—in the presence of a base, the 5-(tert-butyl)oxazole intermediate is formed[3]. This method is chosen over the traditional Robinson-Gabriel synthesis because it avoids the need for complex acyclic precursors, directly yielding the C-5 substituted oxazole in a single operation[4].

Step 2: Regioselective C-2 Lithiation and Formylation The second step involves the regioselective functionalization of the C-2 position. Oxazoles undergo preferential C-2 deprotonation when treated with strong bases like n-butyllithium[5]. However, this step is mechanistically precarious. The resulting 2-lithiooxazole exists in a thermodynamic equilibrium with its ring-opened valence isomer, an acyclic isocyanovinyllithium alkoxide[6].

Causality of Experimental Design: To suppress this ring-opening pathway, the metalation must be strictly conducted at cryogenic temperatures (-78 °C)[5]. By maintaining kinetic control and rapidly quenching the 2-lithio intermediate with N,N-dimethylformamide (DMF), the formyl group is successfully installed at the C-2 position before the acyclic tautomer can accumulate[6].

Figure 1: Mechanistic workflow for the synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde.

Detailed Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity and high yields.

Protocol A: Synthesis of 5-(tert-Butyl)oxazole

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with argon.

-

Reagent Loading: Charge the flask with tosylmethyl isocyanide (TosMIC, 1.0 equiv) and anhydrous methanol (0.2 M relative to TosMIC). Add pivalaldehyde (1.1 equiv) via syringe.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in one portion. Causality: K₂CO₃ is strong enough to deprotonate the active methylene of TosMIC but mild enough to prevent undesired aldol-type side reactions with the aldehyde[3].

-

Cycloaddition: Heat the suspension to reflux (approx. 65 °C) for 3-4 hours.

-

Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) eluent. The reaction is complete when the TosMIC spot (visualized via KMnO₄ stain) is fully consumed.

-

Workup: Cool the mixture to room temperature and concentrate in vacuo to remove methanol. Partition the residue between ethyl acetate and distilled water.

-

Extraction & Purification: Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford 5-(tert-butyl)oxazole as a pale yellow oil.

Protocol B: Regioselective C-2 Formylation

-

Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

-

Lithiation: Dropwise add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv) over 15 minutes. Causality: Slow addition prevents localized exothermic spikes, which would otherwise provide the activation energy required for the 2-lithiooxazole to ring-open into the acyclic isocyanovinyllithium alkoxide[6].

-

Maturation: Stir the resulting pale-yellow solution at -78 °C for 30 minutes to ensure complete and uniform metalation.

-

Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equiv) dropwise. Causality: DMF acts as the formylating agent, rapidly intercepting the kinetically trapped 2-lithio species before thermodynamic equilibration can occur[5].

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and gradually warm to room temperature over 2 hours.

-

Validation Checkpoint: Quench the reaction by adding saturated aqueous NH₄Cl. The cessation of gas evolution and clean phase separation indicates a successful quench.

-

Workup & Purification: Extract the aqueous phase with diethyl ether (3x). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1 to 7:3) to yield the final product, 5-(tert-butyl)oxazole-2-carbaldehyde.

References

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (MDPI) / PubMed Central URL: [Link]

-

Title: Product Class 12: Oxazoles (Science of Synthesis) Source: Thieme Chemistry URL: [Link]

Sources

- 1. 5-tert-butyl-1,3-oxazole-2-carbaldehyde | 252662-41-2 [sigmaaldrich.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: 5-(tert-Butyl)oxazole-2-carbaldehyde

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) is a specialized heterocyclic building block extensively utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Characterized by a lipophilic tert-butyl group at the C5 position and a reactive formyl handle at C2, this scaffold serves as a robust bioisostere for amides and esters. Its primary utility lies in the synthesis of complex pharmaceutical candidates where the oxazole ring provides metabolic stability and improved pharmacokinetic profiles compared to traditional peptide linkages.

Physicochemical Profile

| Parameter | Data | Notes |

| IUPAC Name | 5-(tert-Butyl)-1,3-oxazole-2-carbaldehyde | |

| CAS Number | 252662-41-2 | Distinct from isoxazole isomers |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | Calculated using IUPAC atomic weights |

| Exact Mass | 153.0790 Da | Monoisotopic |

| Physical State | Pale yellow oil or low-melting solid | Tendency to oxidize upon air exposure |

| Solubility | DCM, THF, MeOH, DMSO | Poorly soluble in water |

| Storage | -20°C, under Argon/Nitrogen | Hygroscopic and air-sensitive |

Structural Analysis

The molecule features a 1,3-oxazole core. The C2-formyl group is the primary electrophilic site, highly susceptible to nucleophilic attack. The C5-tert-butyl group acts as a bulky steric shield, preventing metabolic degradation of the ring and increasing lipophilicity (LogP modulation), which is critical for blood-brain barrier (BBB) penetration in CNS drug design.

Synthetic Methodologies

The synthesis of 5-(tert-Butyl)oxazole-2-carbaldehyde typically proceeds via a modular approach, constructing the oxazole core first, followed by C2-functionalization.

Method A: Van Leusen Cyclization & C2-Formylation (Primary Route)

This route is preferred for its scalability and the availability of reagents.

Step 1: Synthesis of 5-(tert-Butyl)oxazole

Reagents: Pivalaldehyde, Tosylmethyl isocyanide (TosMIC), K₂CO₃, MeOH. Mechanism: The base-mediated reaction of TosMIC with pivalaldehyde undergoes a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole.

Step 2: Lithiation and Formylation

Reagents: n-Butyllithium (n-BuLi), DMF, THF (anhydrous). Protocol:

-

Dissolution: Dissolve 5-(tert-butyl)oxazole (1.0 equiv) in anhydrous THF under an inert atmosphere (Ar/N₂).

-

Lithiation: Cool the solution to -78°C . Add n-BuLi (1.1 equiv, 1.6 M in hexanes) dropwise over 15 minutes. The C2 proton is the most acidic (pKa ~20), allowing selective deprotonation to form the 2-lithiooxazole species.

-

Formylation: Stir at -78°C for 30-45 minutes. Add anhydrous DMF (1.5 equiv) dropwise.

-

Quench: Allow the mixture to warm to 0°C over 1 hour. Quench with saturated aqueous NH₄Cl or dilute HCl.

-

Workup: Extract with Et₂O or EtOAc. The crude aldehyde is often purified via silica gel chromatography (Hexane/EtOAc).

Figure 1: Step-wise synthetic workflow from commercial precursors to the target aldehyde.

Method B: Oxidation of Alcohol Precursor

Alternatively, if (5-(tert-butyl)oxazol-2-yl)methanol is available, it can be oxidized.

-

Reagents: MnO₂ (10-20 equiv) in DCM or Swern oxidation conditions (DMSO, Oxalyl chloride, Et₃N).

-

Note: This method avoids strong bases but requires the alcohol precursor, which is less commonly available than the parent oxazole.

Reactivity & Applications in Drug Design

The C2-aldehyde is a versatile "warhead" for diversifying chemical libraries.

Key Transformations

-

Reductive Amination: Reaction with primary/secondary amines and NaBH(OAc)₃ yields 2-(aminomethyl)oxazoles , a common motif in GPCR ligands.

-

Wittig/HWE Olefination: Reaction with phosphonium ylides generates vinyl oxazoles, useful for extending carbon chains or linking to other aromatic systems.

-

Imidazo-fusion: Condensation with diamines can yield fused bicyclic systems like imidazo[2,1-b]oxazoles .

Figure 2: Divergent synthesis pathways utilizing the C2-aldehyde handle.

Handling and Stability Protocols

-

Oxidation Sensitivity: Aldehydes at the C2 position of electron-rich heterocycles are prone to autoxidation to the corresponding carboxylic acid.

-

Protocol: Store under an inert atmosphere (Argon) in a tightly sealed vial.

-

-

Temperature: Long-term storage at -20°C is mandatory to prevent decomposition or polymerization.

-

Purification: If the compound degrades, purify via rapid filtration through a short plug of silica gel using 10-20% EtOAc in Hexanes immediately before use.

References

-

Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of imidazoles and oxazoles." Tetrahedron Letters, 13(23), 2373–2376. Link

-

Verrier, C., et al. (2008). "Direct C-H Arylation of Oxazoles and Thiazoles." Journal of Organic Chemistry, 73(18), 7383–7386. Link

-

Shafer, C. M., & Molinski, T. F. (1998). "Lithiation of 2-Substituted Oxazoles." Journal of Organic Chemistry, 63(3), 551–555. Link

-

PubChem. (n.d.). "5-tert-butyl-1,3-oxazole-2-carbaldehyde - Compound Summary." National Center for Biotechnology Information. Link

Sources

The Biological Activity and Pharmacophore Dynamics of 5-(tert-Butyl)oxazole-2-carbaldehyde Derivatives

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the success of a lead compound's journey through the drug development pipeline. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) [1] has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed that the unique combination of the electron-rich oxazole ring and the sterically demanding, highly hydrophobic tert-butyl group provides an ideal vector for targeting deep hydrophobic pockets in various kinases and structural proteins.

This technical guide explores the mechanistic rationale, biological applications, and self-validating experimental workflows associated with derivatives synthesized from this critical building block.

Mechanistic Rationale: The Power of the tert-Butyl-Oxazole Pharmacophore

The biological activity of 5-(tert-butyl)oxazole derivatives is primarily driven by their precise spatial geometry and lipophilicity.

-

Hydrophobic Anchoring: The tert-butyl group features a branched

carbon center. When these derivatives enter the ATP-binding site of kinases (such as CDK2), this bulky moiety acts as a hydrophobic anchor. It displaces high-energy water molecules from deep lipophilic pockets, resulting in a favorable entropic shift that drives tight binding[2]. -

Directional Hydrogen Bonding: The oxazole ring itself acts as a rigid, planar spacer. Its nitrogen and oxygen atoms can serve as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region (e.g., Leu83 in CDK2)[2].

-

Steric Exclusion: The rigid geometry prevents the molecule from adopting unfavorable conformations, reducing the entropic penalty upon target binding.

Core Biological Applications

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a critical regulator of the eukaryotic cell cycle, specifically driving the G1 to S phase transition. Dysregulation of CDK2 is a hallmark of various malignancies. Derivatives of 5-(tert-butyl)oxazole-2-carbaldehyde, particularly aminothiazole-oxazole conjugates, have been proven to be highly potent inhibitors of the CDK2/Cyclin E complex[2]. X-ray crystallographic studies reveal that the 5-tert-butyl group perfectly occupies a large hydrophobic pocket near the ATP-binding site, while smaller or planar substituents (like methyl or phenyl groups) either fail to fill the space or cause steric clashes with the Gln131 backbone[2].

Mechanism of action for 5-(tert-butyl)oxazole derivatives in CDK2/Cyclin E pathway inhibition.

Tubulin Polymerization Inhibition

Beyond kinases, the 5-tert-butyl-oxazole/imidazole motif is heavily utilized in the synthesis of vascular disrupting agents (VDAs) and tubulin inhibitors[3]. These compounds bind to the colchicine-binding site on

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality behind selecting the tert-butyl variant over other aliphatic or aromatic substitutions, the following table summarizes the in vitro SAR data for oxazole-derived aminothiazoles against the CDK2/Cyclin E complex.

| Oxazole C-5 Substituent | Target Kinase | IC | Mechanistic Observation |

| Hydrogen (Unsubstituted) | CDK2/Cyclin E | > 5,000 | Fails to engage the hydrophobic pocket; poor affinity. |

| Methyl (-CH | CDK2/Cyclin E | > 1,000 | Insufficient hydrophobic contact surface area. |

| Phenyl (-C | CDK2/Cyclin E | 450 | Planar bulk causes steric clash with the Gln131 backbone[2]. |

| tert-Butyl (-C(CH | CDK2/Cyclin E | 15 | Optimal spatial fit; maximizes van der Waals interactions[2]. |

Data synthesized from established crystallographic and biochemical profiling of CDK2 inhibitors[2].

Self-Validating Experimental Protocols

The following protocols detail the synthesis and biological validation of a 5-(tert-butyl)oxazole derivative. Every step is designed with built-in causality and self-validation to ensure data integrity.

Protocol A: Reductive Amination Synthesis Workflow

Objective: Synthesize an aminothiazole-oxazole inhibitor using 5-(tert-Butyl)oxazole-2-carbaldehyde.

-

Schiff Base Formation: Dissolve 1.0 eq of 5-(tert-butyl)oxazole-2-carbaldehyde and 1.05 eq of the target primary amine (e.g., a 2-aminothiazole derivative) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

-

Selective Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)

).-

Causality: NaBH(OAc)

is deliberately chosen over NaBH

-

-

Quenching & Phase Separation: Quench the reaction with saturated aqueous NaHCO

.-

Self-Validation: The cessation of gas (CO

) evolution serves as a visual indicator that the excess hydride has been safely neutralized. Extract the product into the organic (DCM) layer.

-

-

Purification: Concentrate the organic layer and purify via silica gel flash chromatography using a gradient of Ethyl Acetate/Hexanes.

Self-validating synthetic and biological validation workflow for oxazole-based kinase inhibitors.

Protocol B: Radiometric In Vitro CDK2 Kinase Assay

Objective: Validate the biological inhibitory activity of the synthesized derivative[4].

-

Enzyme & Substrate Preparation: In a 96-well plate, prepare a reaction mixture containing 1 nM recombinant His-tagged CDK2/Cyclin E complex and 1 µM Histone H1 substrate in kinase buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl

, 1 mM EGTA, 5 mM DTT). -

Inhibitor Addition: Add the synthesized 5-(tert-butyl)oxazole derivative in a 10-point serial dilution (ranging from 10 µM to 0.1 nM) in DMSO.

-

Control Causality: Maintain a constant 1% DMSO concentration across all wells to prevent solvent-induced enzyme denaturation. Include Staurosporine as a positive control for pan-kinase inhibition to validate the dynamic range of the assay.

-

-

Reaction Initiation: Add 25 µM cold ATP spiked with 20 µCi/ml[

- -

Termination & Signal Isolation: Spot 40 µL of the reaction mixture onto P81 phosphocellulose filter paper.

-

Causality: P81 paper is highly negatively charged. It strongly binds the basic, positively charged Histone H1 protein.

-

-

Washing & Detection: Wash the P81 paper three times with 0.75% phosphoric acid.

-

Self-Validation: The phosphoric acid wash removes all unreacted, negatively charged [

-

-

References

- Source: Audrey Li et al., Journal of Medicinal Chemistry (2002)

- 5-tert-butyl-1,3-oxazole-2-carbaldehyde Product Specification Source: Sigma-Aldrich / Enamine Building Blocks URL

- Source: New Drug Approvals Database (2017)

- Thiazolyl urea compounds for the treatment of cancer (WO2003070727A1)

Sources

5-(tert-Butyl)oxazole-2-carbaldehyde: A Strategic Pharmacophore & Synthetic Building Block

This guide details the chemical architecture, synthetic pathways, and pharmacophoric utility of 5-(tert-Butyl)oxazole-2-carbaldehyde , a specialized heterocyclic building block in medicinal chemistry.

Executive Summary

5-(tert-Butyl)oxazole-2-carbaldehyde is a functionalized heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It combines a rigid, aromatic oxazole linker with a bulky, lipophilic tert-butyl anchor and a reactive aldehyde warhead .

In drug design, this moiety serves two distinct roles:

-

Pharmacophore Module: The tert-butyl group occupies deep hydrophobic pockets (e.g., the ATP-binding site of kinases), while the oxazole ring provides critical geometric spacing and hydrogen-bond acceptance.

-

Synthetic Divergence Point: The C2-aldehyde functions as a versatile handle for generating diverse libraries of amines, imidazoles, and covalent inhibitors.

Part 1: Chemical Architecture & Properties[1]

The molecule derives its potency from the synergistic arrangement of its three functional domains.

| Domain | Structural Feature | Pharmacological Function |

| Position 5 | tert-Butyl Group | Hydrophobic Anchor: Provides high steric bulk and lipophilicity (LogP contribution ~ +1.9). It is optimal for filling "selectivity pockets" in enzymes (e.g., the Gatekeeper region in kinases). |

| Core Ring | 1,3-Oxazole | Bioisostere & Spacer: Acts as a flat, aromatic linker that mimics peptide bonds (amide bioisostere) while reducing metabolic hydrolysis. The Nitrogen (N3) is a weak H-bond acceptor. |

| Position 2 | Carbaldehyde (-CHO) | Reactive Handle: Enables reductive amination, olefination, or reversible covalent bonding (e.g., hemithioacetal formation with Cysteine residues). |

Physicochemical Profile (Predicted):

-

Molecular Weight: 153.18 g/mol

-

LogP: ~2.3 (Lipophilic)

-

TPSA: ~43 Ų (Good membrane permeability)

-

Rotatable Bonds: 1 (Highly rigid scaffold)

Part 2: Synthetic Methodology (The "How-To")

To ensure scientific integrity and reproducibility, two distinct synthetic routes are presented. Route A is the robust, scalable industrial standard. Route B is a direct, high-efficiency method for advanced laboratories.

Route A: The Cyclodehydration Protocol (Scalable)

This method avoids unstable intermediates and uses readily available starting materials.

Step 1: Hantzsch-Type Cyclization React 1-bromo-3,3-dimethylbutan-2-one (Bromopinacolone) with ethyl oxamate to form the oxazole ring.

-

Reagents: Ethyl oxamate, EtOH, Reflux.

-

Mechanism:[1][2] Nucleophilic attack of the amide nitrogen on the alpha-haloketone followed by cyclodehydration.

-

Product:Ethyl 5-(tert-butyl)oxazole-2-carboxylate .

Step 2: Reductive Cleavage Reduce the ester to the primary alcohol.

-

Reagents: LiAlH₄ (0.5 equiv) or NaBH₄/MeOH.

-

Product: (5-(tert-butyl)oxazol-2-yl)methanol.

Step 3: Selective Oxidation Oxidize the alcohol to the aldehyde without over-oxidation to the acid.

-

Reagents: MnO₂ (10 equiv, DCM, RT) or Swern Oxidation (DMSO, Oxalyl Chloride).

-

Product:5-(tert-Butyl)oxazole-2-carbaldehyde .

Route B: Direct C2-Lithiation (Advanced)

Prerequisite: Requires 5-(tert-butyl)oxazole (synthesized via Van Leusen reaction).

-

Protocol: Treat 5-(tert-butyl)oxazole with n-BuLi or LDA in THF at -78°C. The proton at C2 is acidic (pKa ~20). Quench the lithiated species with DMF .

-

Caution: Lithiated oxazoles are in equilibrium with acyclic isocyanides (Schöllkopf equilibrium). Maintain strictly low temperatures (< -70°C) to prevent ring opening.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the logical flow of synthesis, highlighting the divergence between the scalable ester route and the direct lithiation route.

Figure 1: Dual synthetic pathways for accessing 5-(tert-Butyl)oxazole-2-carbaldehyde. Route A (Left) is preferred for scale; Route B (Right) is faster but requires cryogenic control.

Part 4: Pharmacophoric Utility & Applications

1. The Hydrophobic "Selectivity" Filter

In kinase inhibitors, selectivity is often achieved by targeting the hydrophobic pocket adjacent to the ATP binding site (the "Gatekeeper" residue).

-

Mechanism: The tert-butyl group is a spherical, hydrophobic moiety that perfectly fills these pockets. Unlike flat phenyl rings, the tert-butyl group creates tight Van der Waals contacts in 3D space.

-

Example: In CDK2 inhibitors , the 5-tert-butyloxazole moiety has been shown to be "nearly optimal" for activity, outperforming methyl or phenyl analogs due to this precise shape complementarity.

2. The Aldehyde as a Warhead or Precursor

While often an intermediate, the aldehyde itself can serve as a Reversible Covalent Inhibitor .

-

Targeting Cysteine: The carbonyl carbon is electrophilic. It can form a reversible hemithioacetal with a non-catalytic cysteine residue in a target protein.

-

Targeting Lysine: It can form a Schiff base (imine) with a lysine residue, potentially locking a protein conformation.

-

Note: In most clinical candidates, this aldehyde is converted to an amine (via reductive amination) to improve metabolic stability, retaining the oxazole-t-butyl scaffold.

3. Structural Bioisosterism

The oxazole ring is a classic bioisostere for:

-

Amides: It mimics the planarity and dipole of a peptide bond but is resistant to proteases.

-

Esters: It retains the H-bond acceptor capability without the hydrolytic instability.

Part 5: Pharmacophore Interaction Map

Figure 2: Pharmacophore interaction map showing how the domains of the molecule interact with biological targets.

References

-

Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Source: Journal of Medicinal Chemistry (2002). Context: Establishes the 5-tert-butyloxazole moiety as a key pharmacophore for CDK2 inhibition. URL:[Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Source: PMC / NIH (2025). Context: detailed protocols for oxazole synthesis relevant to building the core scaffold. URL:[Link]

-

Identification of AC220 (Quizartinib), a Uniquely Potent FLT3 Inhibitor. Source: Journal of Medicinal Chemistry (2009). Context: Illustrates the use of the related 5-tert-butyl-isoxazole pharmacophore in clinical kinase inhibitors. URL:[Link]

-

Lithiation of Oxazoles: 2-Lithiooxazole. Source: Organic Reactions (Vedejs et al.). Context: Foundational chemistry for the direct C2-functionalization (Route B). URL:[Link]

Sources

Potential Therapeutic Applications of Oxazole Compounds: A Technical Guide

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple structural spacers, the oxazole moiety actively participates in ligand-target interactions through hydrogen bonding (via N3),

This guide moves beyond basic textbook definitions to explore the high-impact therapeutic applications of oxazole derivatives, ranging from FDA-approved proteostasis regulators to next-generation kinase inhibitors. We provide field-proven synthetic protocols, quantitative structure-activity relationship (SAR) data, and mechanistic workflows to accelerate your research.

Section 1: The Oxazole Pharmacophore

Structural & Electronic Properties

The 1,3-oxazole ring is planar and aromatic, with a resonance energy of approximately 23 kcal/mol. Its unique electronic distribution is critical for drug design:

-

Hydrogen Bonding: The nitrogen atom (N3) acts as a moderate hydrogen bond acceptor (pKa of conjugate acid ~0.8), crucial for interacting with serine/threonine residues in enzyme active sites.

-

Metabolic Stability: The oxazole ring is generally resistant to oxidative metabolism compared to furan or pyrrole, though C2 and C5 positions can be susceptible to metabolic functionalization if not sterically protected.

-

Bioisosterism: It frequently serves as a bioisostere for amide bonds and ester linkages, improving oral bioavailability by reducing hydrolytic susceptibility.

Section 2: FDA-Approved Case Studies

Tafamidis: Kinetic Stabilization of Transthyretin

Drug: Tafamidis (Vyndaqel®) Class: Benzoxazole Derivative Indication: Transthyretin Amyloid Cardiomyopathy (ATTR-CM)[1][2]

Mechanism of Action: Tafamidis does not inhibit an enzyme; it acts as a kinetic stabilizer . Transthyretin (TTR) is a tetrameric protein that transports thyroxine and retinol.[2][3][4] In ATTR amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils.[3][4][5]

Tafamidis binds to the two unoccupied thyroxine-binding sites within the TTR tetramer dimer-dimer interface.[4][5] This binding raises the activation energy required for tetramer dissociation, effectively "locking" the protein in its functional state and preventing the amyloidogenic cascade.

Figure 1: Mechanism of TTR stabilization by Tafamidis. The drug binds to the tetramer, raising the energy barrier for dissociation.

Oxaprozin: Anti-Inflammatory Efficacy

Drug: Oxaprozin (Daypro®) Structure: 4,5-diphenyl-2-oxazolepropionic acid Mechanism: Non-selective COX-1 and COX-2 inhibition.[6] Unlike many NSAIDs that have short half-lives, the oxazole core of oxaprozin contributes to its lipophilicity and high protein binding, resulting in a long half-life (~40-50 hours) that allows for once-daily dosing.

Section 3: Oncology – The New Frontier (VEGFR2 Inhibition)

Recent research has pivoted toward Benzimidazole-Oxadiazole hybrids as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of tumor angiogenesis.

Structure-Activity Relationship (SAR) Data

A 2025 study synthesized a series of these hybrids. The oxazole ring serves as a linker that orients the benzimidazole and phenyl rings to occupy the ATP-binding pocket of the kinase.

Table 1: Cytotoxicity (IC50) of Novel Benzimidazole-Oxadiazole Hybrids

| Compound ID | R1 Substituent | R2 Substituent | A549 (Lung) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | Selectivity Index (SI) |

| 4r | Methoxy | 2,4-Dichloro | 0.3 ± 0.05 | 0.5 ± 0.08 | >10 |

| 4s | Methoxy | 3,4-Dihydroxy | 1.6 ± 0.12 | 1.2 ± 0.10 | 5.8 |

| 4c | H | 4-Fluoro | 6.1 ± 0.45 | 6.1 ± 0.50 | 2.1 |

| Cisplatin (Control) | - | - | 19.7 ± 1.2 | 14.7 ± 0.9 | 1.5 |

Data Source: Derived from recent SAR studies on VEGFR2 inhibitors (e.g., Search Result 1.23).

Key Insight: The 2,4-dichloro substitution (Compound 4r) significantly enhances hydrophobic interactions within the hydrophobic pocket of the kinase enzyme, leading to nanomolar potency superior to standard chemotherapy agents like Cisplatin.

Section 4: Synthetic Architectures & Protocols

Protocol: Zinc-MsOH Mediated Reductive Cyclization

This is a modern, green chemistry approach suitable for synthesizing 2-aryl benzoxazoles (like the Tafamidis scaffold) without harsh dehydrating agents.

Reagents:

-

Precursor: o-nitrophenol ester (e.g., 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid).[1]

-

Catalyst: Zinc dust (3.0 equiv).

-

Solvent/Acid: Methanesulfonic acid (MsOH) (10 equiv).

Step-by-Step Methodology:

-

Preparation: Charge a dried round-bottom flask with the o-nitrophenol ester precursor (1.0 mmol) and Zinc dust (3.0 mmol).

-

Activation: Add Methanesulfonic acid (3.0 mL) dropwise at 0°C under nitrogen atmosphere.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

-

Quench: Pour the reaction mixture slowly into ice-cold water (50 mL).

-

Isolation: Filter the precipitated solid. Wash with saturated NaHCO3 (to neutralize acid) and water.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the benzoxazole product.[1]

Figure 2: Workflow for the Zinc-MsOH mediated reductive cyclization of benzoxazoles.

Section 5: Biological Validation

Protocol: Kinase Inhibition Assay (VEGFR2)

To validate the efficacy of synthesized oxazole derivatives, a robust biochemical assay is required.

System: ADP-Glo™ Kinase Assay (Promega) or similar FRET-based system.

-

Enzyme Prep: Dilute recombinant human VEGFR2 kinase (0.5 ng/µL) in kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Treatment: Add 1 µL of oxazole derivative (dissolved in DMSO, serial dilutions 10 µM to 0.1 nM) to 384-well plate.

-

Reaction Initiation: Add 2 µL of ATP/Substrate mix (Poly(Glu, Tyr) 4:1, 0.2 mg/mL; ATP 10 µM).

-

Incubation: Incubate at 25°C for 60 minutes.

-

Detection: Add ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

-

Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. National Institutes of Health (PMC).Link

-

Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. PubMed Central.Link

-

A new synthesis of tafamidis via zinc-MsOH mediated reductive cyclisation strategy. Indian Academy of Sciences.[1]Link

-

Clinical pharmacokinetics of oxaprozin. PubMed.Link

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies. Bentham Science.Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Tafamidis for Cardiac Transthyretin Amyloidosis [e-jcpp.org]

- 3. What is the mechanism of Tafamidis? [synapse.patsnap.com]

- 4. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Oxaprozin? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anti-Cancer Drugs: The mitochondrial paradox | eLife [elifesciences.org]

- 10. tandfonline.com [tandfonline.com]

- 11. drugs.com [drugs.com]

- 12. benthamscience.com [benthamscience.com]

Advanced Methodologies in Oxazole Synthesis: From Classical Cyclizations to Metal-Catalyzed Functionalization

Topic: Review of Oxazole Synthesis Methods Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Importance in Medicinal Chemistry

The oxazole ring is a critical pharmacophore in drug discovery, valued for its ability to participate in hydrogen bonding, π-stacking interactions, and its role as a bioisostere for amide bonds and carboxylates.[1][2][3][4] Its planar, aromatic nature allows it to position substituents in specific vectors, making it essential in the design of kinase inhibitors, antibiotics, and anti-inflammatory agents.

Key Therapeutic Examples:

-

Oxaprozin (Daypro): A non-steroidal anti-inflammatory drug (NSAID) featuring a 4,5-diphenyl-substituted oxazole core.[5][6]

-

Natural Products: The scaffold appears in complex marine alkaloids like Diazonamide A (antimitotic) and Phorboxazoles (cytostatic), where the oxazole ring contributes to conformational rigidity.

Classical Cyclodehydration: The Robinson-Gabriel Synthesis

Mechanistic Insight

The Robinson-Gabriel synthesis remains the gold standard for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. It proceeds via the intramolecular cyclodehydration of 2-acylaminoketones.

Causality & Choice of Reagents:

-

Dehydrating Agents: Classically, harsh acids like H₂SO₄ or POCl₃ were used. However, these often lead to charring or decomposition of sensitive substrates.

-

Burgess Reagent: For acid-sensitive substrates, the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) provides a mild, neutral alternative, promoting cyclization via a sulfamoylated intermediate that undergoes facile elimination.

Experimental Protocol: Cyclization using Burgess Reagent

This protocol is selected for its high tolerance of functional groups compared to POCl₃ methods.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve the 2-acylaminoketone (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Reagent Addition: Add Burgess reagent (1.5 equiv) in one portion under an inert atmosphere (N₂ or Ar).

-

Reaction: Heat the mixture to reflux (approx. 66°C) and monitor by TLC/LC-MS. Conversion is typically complete within 1-3 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradient).

Visualization: Robinson-Gabriel Mechanism[7]

Caption: The Robinson-Gabriel pathway involves cyclization of the enolic amide followed by aromatizing dehydration.

Modular Assembly: The Van Leusen Reaction

Mechanistic Insight

The Van Leusen reaction offers a distinct retrosynthetic disconnection, assembling the oxazole ring from an aldehyde and Tosylmethyl Isocyanide (TosMIC). This method is particularly powerful for generating 5-substituted oxazoles, which are difficult to access via Robinson-Gabriel due to the instability of the required formyl-aminoketone precursors.

Trustworthiness of the System: The reaction is self-validating because the elimination of p-toluenesulfinic acid (TosH) is the driving force. If the intermediate oxazoline forms, the thermodynamic drive to aromatize ensures product formation.

Experimental Protocol: Standard Van Leusen Synthesis

Step-by-Step Methodology:

-

Setup: To a solution of the aldehyde (1.0 equiv) and TosMIC (1.1 equiv) in MeOH (0.2 M).

-

Base Addition: Add K₂CO₃ (2.0 equiv). Note: Anhydrous conditions are not strictly required, but MeOH should be dry for optimal yields.

-

Reflux: Heat the suspension to reflux for 2–4 hours. The mixture often turns homogeneous as the reaction proceeds.

-

Workup: Remove solvent under reduced pressure. Resuspend the residue in water and extract with EtOAc or DCM.

-

Purification: The elimination byproduct (TosK) is water-soluble. The organic layer often yields pure oxazole after drying and evaporation; otherwise, a short silica plug is sufficient.

Visualization: Van Leusen Mechanism[7][8]

Caption: Base-mediated cycloaddition of TosMIC to aldehydes followed by sulfinate elimination.

Modern Catalytic Approaches: Rhodium-Catalyzed Transannulation

Mechanistic Insight

Recent advances have moved beyond condensation reactions to transition-metal-catalyzed convergent synthesis. A standout method is the Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with aldehydes.

Why this method? It utilizes N-sulfonyl-1,2,3-triazoles as safer, stable precursors to rhodium azavinyl carbenes. This method allows for the synthesis of 2,5-disubstituted oxazoles under neutral conditions, avoiding the strong acids or bases of classical methods.

Experimental Protocol: Rh(II)-Catalyzed Reaction

Step-by-Step Methodology:

-

Reagents: Combine N-sulfonyl-1,2,3-triazole (1.0 equiv) and aldehyde (1.5 equiv) in chloroform (CHCl₃).

-

Catalyst: Add Rh₂(oct)₄ (2 mol%).

-

Conditions: Heat to reflux (approx. 60°C) for 12 hours.

-

Mechanism: The Rh(II) catalyst decomposes the triazole to release N₂, generating a transient Rh-carbene. This species reacts with the aldehyde oxygen, followed by ring closure and regeneration of the catalyst.

-

Purification: Direct concentration and flash chromatography.

Visualization: Rh-Catalyzed Pathway[9]

Caption: Rh(II)-catalyzed denitrogenative transannulation of triazoles with aldehydes.

Comparative Selection Guide

| Feature | Robinson-Gabriel | Van Leusen | Rh-Catalyzed Transannulation |

| Primary Bond Formation | Intramolecular Cyclization | C-C and C-O Assembly | Convergent [3+2] Annulation |

| Precursors | 2-Acylaminoketones | Aldehydes + TosMIC | 1,2,3-Triazoles + Aldehydes |

| Regioselectivity | 2,5- and 2,4,5-substituted | 5-substituted (mainly) | 2,5-disubstituted |

| Key Reagents | Burgess Reagent, POCl₃ | TosMIC, K₂CO₃, MeOH | Rh₂(oct)₄, CHCl₃ |

| Limitations | Precursor synthesis (Dakin-West) | Limited substitution at C2/C4 | Cost of catalyst |

| Best For | Highly substituted cores | Simple 5-aryl/alkyl oxazoles | Orthogonal functionalization |

References

-

Robinson-Gabriel Synthesis Mechanism and Scope

-

Van Leusen Reaction Protocol

-

Modern Copper-Catalyzed Methods

- Title: Room Temperature Copper(II)

- Source: Journal of the American Chemical Society (via NIH).

-

URL:[Link]

-

Rhodium-Catalyzed Transannulation

-

Oxaprozin Pharmacological Data

- Title: Oxaprozin (PubChem Compound Summary).

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxaprozine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Oxaprozin | C18H15NO3 | CID 4614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prezi.com [prezi.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

The Van Leusen Oxazole Synthesis: A Detailed Guide to the Preparation of 5-Substituted Oxazoles

Introduction: The Significance of the Oxazole Moiety

The oxazole ring is a cornerstone in medicinal chemistry, appearing as a key structural motif in a vast array of natural products and pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide spectrum of biological targets, including enzymes and receptors.[1][2][3] This has led to their development as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents.[1][2] Consequently, robust and versatile synthetic methods for accessing substituted oxazoles are of paramount importance in the field of drug discovery and development.

The Van Leusen oxazole synthesis, first reported in 1972, stands out as one of the most efficient and widely adopted methods for the preparation of oxazoles.[1][2][3][5] This reaction offers a direct and mild pathway to 5-substituted oxazoles through the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[1][6][7] TosMIC, a stable and odorless solid, serves as a versatile C2N1 synthon, making this transformation highly practical for both small-scale and library synthesis.[1][6] This application note provides a comprehensive overview of the Van Leusen oxazole synthesis for preparing 5-substituted oxazoles, including a detailed mechanistic explanation, step-by-step experimental protocols, and practical insights for successful execution.

Reaction Mechanism: A Stepwise Look at Oxazole Formation

The Van Leusen oxazole synthesis proceeds through a well-defined, base-mediated reaction sequence. The unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide functionality, and a tosyl group as an excellent leaving group, drives the transformation.[1][7][8] The generally accepted mechanism for the formation of a 5-substituted oxazole is as follows:

-

Deprotonation of TosMIC: The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base, generating a nucleophilic carbanion.[9]

-

Nucleophilic Attack: The newly formed carbanion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate.

-

Intramolecular Cyclization: The intermediate then undergoes a 5-endo-dig intramolecular cyclization, where the alkoxide attacks the electrophilic carbon of the isocyanide group. This step forms a five-membered oxazoline intermediate.[10]

-

Elimination and Aromatization: The final step involves the base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the stable, aromatic 5-substituted oxazole ring.[1][2][8]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Materials and Equipment

Reagents:

-

Aldehyde (Aromatic or Aliphatic)

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Column chromatography setup (silica gel)

Experimental Protocol: Synthesis of 5-Phenyl-1,3-oxazole

This protocol describes a representative synthesis of a 5-substituted oxazole using benzaldehyde as the starting material.

Caption: Experimental Workflow for 5-Substituted Oxazole Synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq). Dissolve the starting materials in anhydrous methanol (approximately 0.2 M concentration with respect to the aldehyde).

-

Base Addition: To the stirred solution, add anhydrous potassium carbonate (2.0 eq).

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle or oil bath.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-phenyl-1,3-oxazole.

Scope and Versatility of the Reaction

The Van Leusen oxazole synthesis is compatible with a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes.[7] Aromatic aldehydes bearing both electron-donating and electron-withdrawing groups generally provide good to excellent yields of the corresponding 5-substituted oxazoles.[2]

| Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | 2-4 | ~85 | [11] |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 3 | ~90 | [1] |

| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | 3 | ~88 | [1] |

| 2-Naphthaldehyde | K₂CO₃ | Methanol | 4 | ~80 | [2] |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃ | Methanol | 8 | 83 | [1][2] |

| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | 5 | ~75 | [6] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | - Inactive base (hydrated K₂CO₃)- Low reaction temperature- Impure starting materials | - Use freshly dried, anhydrous K₂CO₃.- Ensure the reaction is at a gentle reflux.- Purify aldehydes if necessary (e.g., by distillation). |

| Formation of Side Products | - Polymerization of TosMIC- Aldol condensation of aliphatic aldehydes | - Add the base portion-wise to control the reaction temperature.- For sensitive aldehydes, consider using a milder base or lower reaction temperature. |

| Difficult Purification | - Presence of p-toluenesulfinic acid byproduct | - Ensure thorough washing with water during the work-up to remove the water-soluble byproduct. A wash with a dilute aqueous base (e.g., NaHCO₃) can also be effective. |

Conclusion

The Van Leusen oxazole synthesis is a powerful and reliable method for the preparation of 5-substituted oxazoles, which are valuable building blocks in medicinal chemistry and materials science.[3] Its operational simplicity, use of a stable isocyanide reagent, and broad substrate scope make it an attractive strategy for researchers in both academic and industrial settings. By understanding the underlying mechanism and following the detailed protocols provided, scientists can effectively utilize this reaction to access a diverse range of oxazole derivatives for their research and development endeavors.

References

-

Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

-

Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

-

Grokipedia. (n.d.). Van Leusen reaction. [Link]

-

Chemospecific. (2024, January 10). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

-

Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]

-

Wikipedia. (n.d.). Van Leusen reaction. [Link]

- Google Patents. (n.d.). Process for producing 5-substituted oxazole and 1,5-disubstituted imidazole compounds.

-

Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY. [Link]

-

Research Journal of Pharmacy and Technology. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 11. EP1371649B1 - Process for producing 5-substituted oxazole and 1,5-disubstituted imidazole compounds - Google Patents [patents.google.com]

Technical Guide: Synthesis and Application of 5-(tert-Butyl)oxazole-2-carbaldehyde

Topic: Use of 5-(tert-Butyl)oxazole-2-carbaldehyde in Heterocyclic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Chemical Profile[1][2][3][4][5]

5-(tert-Butyl)oxazole-2-carbaldehyde is a specialized heterocyclic building block valued in medicinal chemistry for its unique balance of reactivity and structural stability. Unlike simple oxazoles, the inclusion of a bulky tert-butyl group at the C5 position provides two critical advantages:

-

Steric Shielding: It protects the C5 position from electrophilic attack and metabolic oxidation, directing reactivity almost exclusively to the C2-formyl group or the C4 position.

-

Lipophilicity: It significantly enhances the logP of the final scaffold, improving membrane permeability for drug candidates targeting kinases (e.g., FLT3, CDK) or GPCRs.

Chemical Specifications

| Property | Description |

| IUPAC Name | 5-(tert-Butyl)-1,3-oxazole-2-carbaldehyde |

| Structure | Oxazole ring with a formyl group at C2 and a tert-butyl group at C5.[1] |

| Molecular Weight | ~153.18 g/mol |

| Key Reactivity | Nucleophilic addition (C=O), C-H activation (C4), Multicomponent condensations (GBB). |

| Storage | Store under inert atmosphere (Ar/N2) at -20°C. Aldehydes are prone to oxidation to carboxylic acids. |

Synthesis Protocol: Preparation of the Core Scaffold

While 5-(tert-butyl)oxazole is occasionally available commercially, the 2-carbaldehyde derivative is often synthesized in situ or fresh due to stability concerns. The most robust route involves a two-stage process: Van Leusen Cyclization followed by C2-Lithiation/Formylation .

Stage I: Synthesis of 5-(tert-Butyl)oxazole (Van Leusen)

Rationale: The Van Leusen reaction is the gold standard for constructing 5-substituted oxazoles from aldehydes and TosMIC (Toluenesulfonylmethyl isocyanide).

Reagents:

-

Pivalaldehyde (Trimethylacetaldehyde)

-

TosMIC (p-Toluenesulfonylmethyl isocyanide)[2]

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve Pivalaldehyde (10 mmol) and TosMIC (10 mmol) in anhydrous MeOH (50 mL).

-

Cyclization: Add K₂CO₃ (10 mmol) in one portion. The reaction is exothermic; equip with a reflux condenser.

-

Reflux: Heat the mixture to reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of TosMIC.[3]

-

Workup: Evaporate MeOH under reduced pressure. Resuspend residue in water (50 mL) and extract with Et₂O (3 x 30 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield 5-(tert-butyl)oxazole as a colorless oil.

Stage II: C2-Formylation (Lithiation/DMF Quench)

Rationale: The C2 proton of oxazole is the most acidic (pKa ~20). Lithiation at -78°C is regioselective, provided the C5 position is blocked (which it is, by the t-Butyl group).

Reagents:

-

5-(tert-Butyl)oxazole (from Stage I)

-

n-Butyllithium (n-BuLi), 1.6M in hexanes

-

Dimethylformamide (DMF), anhydrous

-

THF, anhydrous

Procedure:

-

Cooling: Dissolve 5-(tert-butyl)oxazole (5 mmol) in anhydrous THF (20 mL) under Argon. Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (5.5 mmol) dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange, indicating the formation of the 2-lithiooxazole species.

-

Formylation: Add anhydrous DMF (7.5 mmol) dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution (10 mL).

-

Isolation: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane:EtOAc 9:1) yields 5-(tert-Butyl)oxazole-2-carbaldehyde .

-

QC Check: ¹H NMR (CDCl₃) should show a singlet aldehyde peak at ~9.6–9.8 ppm and the t-butyl singlet at ~1.3 ppm.

-

Application Protocols: Heterocyclic Library Generation

The 2-formyl group serves as a "universal adapter" for generating complex bioactive scaffolds. Below are two high-value protocols.

Protocol A: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: One-pot synthesis of fused Imidazo[1,2-a]pyridine scaffolds (Kinase Inhibitor cores).

Mechanism: A three-component condensation between the aldehyde, an amidine (2-aminopyridine), and an isocyanide.

Reagents:

-

5-(tert-Butyl)oxazole-2-carbaldehyde (1.0 equiv)

-

2-Aminopyridine (1.0 equiv)

-

tert-Butyl Isocyanide (1.1 equiv)

-

Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) or Acetic Acid (10 mol%)

-

Solvent: MeOH or DCM

Step-by-Step:

-

Mixing: In a 5 mL microwave vial, combine the aldehyde (0.5 mmol) and 2-aminopyridine (0.5 mmol) in MeOH (2 mL). Stir for 10 minutes to allow pre-formation of the imine intermediate.

-

Addition: Add tert-butyl isocyanide (0.55 mmol) and Sc(OTf)₃ (0.025 mmol).

-

Reaction: Seal the vial and stir at room temperature for 12 hours (or heat to 60°C for 2 hours for faster conversion).

-

Workup: Concentrate the solvent.

-

Purification: Purify via preparative HPLC or column chromatography (DCM:MeOH gradient).

-

Result: A 3-amino-imidazo[1,2-a]pyridine derivative substituted with the 5-(tert-butyl)oxazole moiety at the C2 position.

Protocol B: Reductive Amination (Library Synthesis)

Application: Installing solubilizing amine tails for SAR optimization.

Reagents:

-

5-(tert-Butyl)oxazole-2-carbaldehyde

-

Secondary Amine (e.g., Morpholine, N-methylpiperazine)

-

Sodium Triacetoxyborohydride (STAB)

-

DCM or DCE[3]

Step-by-Step:

-

Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE. Add catalytic Acetic Acid (1 drop). Stir for 30 mins.

-

Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 4–16 hours.

-

Quench: Add saturated NaHCO₃. Extract with DCM.[3]

-

Outcome: Provides the 2-(aminomethyl)oxazole derivative, a common motif in GPCR ligands.

Visual Workflows

Figure 1: Synthesis & Reactivity Flowchart

This diagram illustrates the critical path from raw materials to the aldehyde and its subsequent divergence into bioactive scaffolds.

Caption: Workflow for the synthesis of 5-(tert-butyl)oxazole-2-carbaldehyde and its downstream applications in diversity-oriented synthesis.

Figure 2: Groebke-Blackburn-Bienaymé (GBB) Mechanism

Visualizing the multicomponent assembly.

Caption: The GBB Multicomponent Reaction pathway utilizing the oxazole aldehyde to generate fused heterocyclic systems.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Formylation | Incomplete lithiation or temperature fluctuation. | Ensure temperature stays below -70°C during n-BuLi addition. Use fresh n-BuLi (titrate before use).[3] |

| Ring Opening | Base hydrolysis during workup.[3] | Oxazole rings can be sensitive to strong aqueous acids/bases. Use saturated NH₄Cl for quenching and keep workup neutral. |

| Aldehyde Oxidation | Air exposure. | The aldehyde oxidizes to 5-(tert-butyl)oxazole-2-carboxylic acid. Store under Argon.[3] If solid forms, recrystallize or repurify. |

| GBB Reaction Stalls | Steric hindrance of t-butyl group. | While the t-butyl is at C5, it is distal to the aldehyde at C2. If stalling occurs, switch to Microwave heating (100°C, 10-20 min) or use Sc(OTf)₃ catalyst. |

References

-

Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, 1972, 13(23), 2369-2372.

- Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. "Metallation of Oxazoles." Journal of Organic Chemistry, 1996.

-

Groebke-Blackburn-Bienaymé Reaction: Bienaymé, H., & Bouzid, K. "A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles." Angewandte Chemie International Edition, 1998, 37(16), 2234-2237.

-

Application in Drug Discovery: Boltjes, A., & Dömling, A.[4] "The Groebke–Blackburn–Bienaymé Reaction." European Journal of Organic Chemistry, 2019. (Review of GBB applications).

Sources

Application of 5-(tert-Butyl)oxazole-2-carbaldehyde in the synthesis of kinase inhibitors

Application Note: 5-(tert-Butyl)oxazole-2-carbaldehyde in the Design and Synthesis of Advanced Kinase Inhibitors

Executive Summary

In modern targeted oncology and immunology, the architectural precision of small-molecule kinase inhibitors dictates both their potency and selectivity. 5-(tert-Butyl)oxazole-2-carbaldehyde (CAS: 252662-41-2) [1] has emerged as a privileged building block in medicinal chemistry. This bifunctional scaffold provides a highly reactive electrophilic aldehyde for rapid synthetic diversification, while the 5-tert-butyl-1,3-oxazole core serves as a lipophilic, hydrogen-bond-accepting anchor. This application note details the mechanistic rationale, structure-activity relationship (SAR) data, and validated synthetic protocols for utilizing this compound in the development of Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase (JAK) inhibitors[2],[3].

Structural Biology & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful drug design requires understanding why a specific moiety is selected, rather than just how to synthesize it.

-

The tert-Butyl Group (Hydrophobic Pocket Filling): In the active site of kinases like CDK2, the ATP-binding pocket contains a distinct, deep hydrophobic cavity bordered by residues such as Lys33 and Asp145[3]. Smaller alkyl groups (e.g., methyl or ethyl) fail to fully occupy this space, leaving high-energy water molecules trapped. The bulky, branched sp3 carbon center of the tert-butyl group perfectly fills this cavity, maximizing van der Waals interactions and providing a massive entropic driving force for binding[3].

-

The Oxazole Core (Conformational Control): The oxazole ring is planar and electron-rich, acting as a structural spacer that projects the tert-butyl group into the hydrophobic pocket while its nitrogen atom can serve as a weak hydrogen bond acceptor.

-

The 2-Carbaldehyde (Synthetic Versatility): The aldehyde at the 2-position is highly activated by the adjacent electronegative heteroatoms. This makes it an exceptional electrophile for reductive aminations, Wittig olefinations, and condensation reactions to build complex hinge-binding motifs[2].

Target Pathways & Inhibitor Intervention

Figure 1: Dual targeting of CDK2 and JAK/STAT pathways by 5-tBu-oxazole derived inhibitors.

Quantitative SAR Analysis: The Impact of the 5-Position

To demonstrate the critical nature of the tert-butyl substitution, we can analyze the Structure-Activity Relationship (SAR) of aminothiazole-based CDK2 inhibitors. Data indicates that increasing the bulk of the 5-oxazole substituent with a branched sp3 center drastically increases in vitro potency against CDK2/Cyclin E[3]. However, exceeding this steric boundary (e.g., with a phenyl ring) causes a steric clash with the backbone carbonyl of Gln131, resulting in a severe drop in activity[3].

| Compound Variant (5-Position Substituent) | CDK2/Cyclin E IC₅₀ (nM) | Mechanistic Rationale for Binding Affinity |

| 5-Hydrogen | > 1,000 | Fails to engage the hydrophobic pocket; poor desolvation. |

| 5-Methyl | ~ 450 | Minimal van der Waals contact; pocket remains partially hydrated. |

| 5-Ethyl | ~ 180 | Improved lipophilic contact, but lacks sufficient 3D branching. |

| 5-tert-Butyl | ~ 15 | Optimal fit; perfectly displaces water near Lys33/Asp145. [3] |

| 5-Phenyl | ~ 850 | Too bulky/rigid; induces steric clash with Gln131 carbonyl oxygen.[3] |

Synthetic Workflows & Logical Relationships

Figure 2: Divergent synthetic workflows utilizing 5-(tert-Butyl)oxazole-2-carbaldehyde.

Validated Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring high yields and preventing common side reactions (such as aldehyde over-reduction or oxazole ring opening).

Protocol A: Titanium-Mediated Condensation for JAK Inhibitor Intermediates

Application: Synthesis of pyrrolopyrazine-class JAK/SYK inhibitors.[2] Causality & Rationale: Aldehydes attached to electron-deficient heterocycles can be sluggish to condense with sterically hindered amines like 2-methylpropane-2-sulfinamide. Using purely acidic conditions can lead to decomposition. Titanium(IV) ethoxide (Ti(OEt)₄) is chosen because it acts dually as a mild Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger to drive the imine formation equilibrium[2].

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottomed flask purged with Argon, dissolve 5-(tert-butyl)oxazole-2-carbaldehyde (300 mg, ~1.96 mmol) in anhydrous THF (7 mL)[2].

-

Reagent Addition: Add 2-methylpropane-2-sulfinamide (1.2 equivalents) followed by the dropwise addition of Titanium(IV) ethoxide (2.0 equivalents)[2]. Note: Ti(OEt)₄ is highly moisture sensitive; handle via syringe techniques.

-

Reaction: Stir the reaction mixture at room temperature (20–25 °C) overnight. Monitor completion via LC-MS (look for the disappearance of the aldehyde mass and appearance of the sulfinyl imine mass).

-

Quenching (Critical Step): Slowly quench the reaction by the dropwise addition of brine (2 mL)[2]. Why brine? The water hydrolyzes the titanium complex, resulting in the formation of a thick yellow/white precipitate of titanium dioxide (TiO₂), trapping impurities[2].

-